2-Phenylmalonaldehyde
Description
Historical Context and Evolution of Research Interest
Historically, the synthesis of arylmalondialdehydes was achieved through established chemical transformations. A common classical route involves the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane (B13500) to yield malonaldehyde derivatives, which are then functionalized with an aryl group. znaturforsch.com Another approach begins with the Vilsmeier-Haack formylation of appropriate phenylacetic acid derivatives.
Initial research interest was primarily focused on the fundamental reactivity of these compounds as bifunctional electrophiles. Their ability to react with a variety of nucleophiles made them useful building blocks in organic synthesis. Over time, the research focus has expanded to explore more nuanced aspects of their chemical nature. Scientists began investigating the tautomeric equilibria and the significant role of intramolecular hydrogen bonding. researchgate.netscispace.com Studies, including those utilizing microwave spectroscopy on the parent compound malonaldehyde, provided deep insights into proton tunneling and the symmetry of hydrogen bonds. acs.org This foundational work paved the way for more complex investigations into how aryl substituents influence these properties. Modern research employs computational methods, such as Density Functional Theory (DFT), alongside experimental techniques to study the π-delocalization and hydrogen bonding within 2-arylmalondialdehydes, examining how these features impact their structure and reactivity. google.esmdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSKBVCLZBQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394882 | |
| Record name | 2-phenylmalonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26591-66-2 | |
| Record name | 2-phenylmalonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylmalondialdehyde | |
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Synthetic Methodologies and Precursor Chemistry of 2 Phenylmalonaldehyde
Established Synthetic Routes and Mechanistic Considerations
The preparation of 2-phenylmalonaldehyde can be achieved through several classical and modern synthetic routes, each with its own mechanistic basis. These methods often involve the transformation of malondialdehyde precursors or the construction of the dicarbonyl framework through condensation reactions.
Oxidative Rearrangements of Malondialdehyde Analogues
One of the prominent methods for synthesizing substituted malonaldehydes, including the phenyl derivative, involves the oxidative rearrangement of malondialdehyde precursors. rsc.org Research has shown that treating malondialdehyde with hydrogen peroxide can lead to a novel oxidative rearrangement, yielding carboxylic acids through C-C bond cleavage. researchgate.net Mechanistic studies suggest this transformation proceeds through a 1,2-dioxolane intermediate. researchgate.net While this specific study focused on the cleavage reaction, the underlying principles of activating malondialdehyde analogues through oxidation are relevant. For instance, catalyst-assisted oxidative rearrangements of derivatized malondialdehyde can be employed to introduce a phenyl group.
To further understand the reaction, optimization studies have been conducted. The choice of catalyst and solvent has been shown to significantly impact the yield and rate of related oxidative rearrangements. For example, in the presence of an acid catalyst like dl-10-camphorsulfonic acid (CSA) in ethyl acetate (B1210297), high yields of up to 97% have been achieved at room temperature for certain malondialdehyde derivatives.
Table 1: Catalyst and Solvent Evaluation in Oxidative Rearrangement of a Malondialdehyde Analogue rsc.org
| Entry | Oxidant | Temperature (°C) | Time | Yield (%) |
| 1 | TBHP | 19 | 2h | NR |
| 2 | mCPBA | 19 | 40min | Complex |
| 3 | H₂O₂ (30%) | 16 | 1h | 97 |
Reaction conditions: Malondialdehyde (0.2mmol), CSA (0.02mmol), Oxidant (as indicated), Ethyl Acetate (2ml). NMR yields reported.
Strategies Involving Lewis Acid-Catalyzed Tandem Reactions
Lewis acid catalysis has emerged as a powerful tool in organic synthesis, enabling complex transformations through tandem reactions. nih.govrsc.orgorganic-chemistry.orguni-muenchen.de In the context of synthesizing structures related to this compound, Lewis acids can activate substrates to participate in cascade reactions. For instance, a novel class of 2-arylglycerol derivatives has been utilized as a versatile 1,3-biselectrophile in Lewis acid-catalyzed tandem reactions. rhhz.net These derivatives can act as synthetic equivalents of 2-aryl malondialdehydes, reacting with nucleophiles to form various heterocyclic compounds. rhhz.net
A plausible mechanism involves the Lewis acid-catalyzed deprotection and dehydration of a ketal to generate a key atropaldehyde (B1208947) intermediate, which is a tautomer of the desired 2-aryl malondialdehyde. rhhz.net This intermediate then undergoes further reaction, such as a [3+3] cycloaddition, to yield complex products like 4H-chromenes and 2-pyridinones. rhhz.net The choice of Lewis acid and solvent is crucial for the success of these reactions, with catalysts like BF₃·Et₂O and solvents such as 1,4-dioxane (B91453) being effective in specific transformations. rhhz.net
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
The utility of this compound extends to its role as a crucial building block in the synthesis of more elaborate organic structures. chemicals.co.uknih.govkvmwai.edu.in Its bifunctional nature, possessing two reactive aldehyde groups, allows it to participate in a variety of condensation and cyclization reactions. This reactivity is harnessed in the production of bioactive compounds for pharmaceuticals and agrochemicals. dgtbcb.com
A notable application is in the synthesis of pyrimidine (B1678525) derivatives. For example, the condensation of this compound with substituted ureas has been attempted to create 1-substituted pyrimidin-2-ones. znaturforsch.com However, under reflux in toluene (B28343) with p-toluenesulfonic acid as a catalyst, this reaction unexpectedly yielded hydantoin (B18101) derivatives as the primary products. znaturforsch.com This highlights the nuanced reactivity of this compound and the importance of reaction conditions in directing the synthetic outcome.
Advanced Derivatization Strategies and Novel Analogue Synthesis
The inherent reactivity of this compound makes it an excellent starting point for the synthesis of a wide array of derivatives, particularly heterocyclic compounds. ulisboa.pt Functionalization of the core structure also allows for the fine-tuning of its chemical properties for specific applications. nih.govresearchgate.net
Cyclization Reactions to Form Heterocyclic Compounds (e.g., Isoxazoles, Pyrrolo[1,2-b]pyridazines)
The dicarbonyl moiety of this compound is a prime substrate for cyclization reactions with various dinucleophiles to form heterocyclic rings.
Isoxazoles: The synthesis of isoxazoles, a class of heterocycles with significant medicinal applications, can be achieved through various methods, including the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.orgorganic-chemistry.org While not a direct reaction of this compound, this demonstrates a general strategy for forming the isoxazole (B147169) ring. More direct approaches could involve the reaction of this compound with hydroxylamine (B1172632) derivatives.
Pyrrolo[1,2-b]pyridazines: These fused heterocyclic systems have garnered interest for their biological activities and fluorescent properties. nih.govmdpi.comorganic-chemistry.org One of the classical methods for their synthesis involves the condensation of 1-aminopyrrole (B1266607) with β-dicarbonyl compounds. researchgate.net Specifically, the reaction of 1-aminopyrrole with this compound yields 3-phenylpyrrolopyridazine. researchgate.net More recent synthetic routes to substituted pyrrolo[1,2-b]pyridazines often involve multi-step sequences, such as the condensation of a BOC-protected 1-aminopyrrole derivative with α,β-unsaturated ketones. researchgate.netresearchgate.net
Functionalization for Tailored Reactivity
The reactivity of this compound can be tailored through derivatization of its aldehyde groups. For instance, the aldehyde functionalities can readily react with amines to form Schiff bases, which are important intermediates in many biochemical and synthetic processes. This type of functionalization can be used to introduce new chemical handles or to modify the electronic properties of the molecule. The phenyl ring also offers a site for substitution, allowing for the introduction of various functional groups to influence the compound's steric and electronic profile, thereby altering its reactivity and potential applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy stands as a powerful tool for the detailed structural analysis of 2-phenylmalonaldehyde, providing insights into its tautomeric equilibrium and the nature of its intramolecular hydrogen bond.
High-Resolution ¹H and ¹³C NMR Analysis for Tautomeric Forms
This compound exists in a dynamic equilibrium between two tautomeric forms: the enol form and the aldehyde form. acs.orgacs.org This equilibrium is a type of prototropy, involving the migration of a proton and the simultaneous shift of a double bond. chemaxon.com High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in distinguishing and characterizing these tautomers. encyclopedia.pub
In solution, particularly in nonpolar solvents like chloroform-d (B32938) (CDCl₃), the enol form of this compound is predominant. mdpi.com This is due to the stabilizing effect of the phenyl group through resonance. The ¹H NMR spectrum of the enol tautomer is characterized by a signal for the vinyl proton and a downfield signal for the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond. The aldehyde protons of the less abundant keto form would appear in a different region of the spectrum.
The ¹³C NMR spectrum provides further evidence for the existence of these tautomers. The chemical shifts of the carbonyl carbons in the aldehyde form and the enolic carbons (C=C-OH) in the enol form are distinctly different. rsc.org For instance, the carbon of a C=O group typically resonates at a lower field (higher ppm) compared to the carbons of a C=C double bond. chemguide.co.uk The rapid interconversion between the tautomers at room temperature can sometimes lead to averaged signals in the NMR spectra. researchgate.net
To study the individual tautomers more effectively, techniques such as lowering the temperature can be employed to slow down the rate of interconversion. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Tautomeric Forms of a β-Diketone Analogue
| Tautomeric Form | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Keto | α-CH₂ | ~3.6 | ~50 |
| Keto | C=O | - | ~200 |
| Enol | =CH | ~5.5 | ~100 |
| Enol | OH | >10 | - |
| Enol | C=C-OH | - | ~190 |
Note: These are typical chemical shift ranges and can vary depending on the specific molecule and solvent.
Application of Isotopic Perturbation of Equilibrium NMR for Intramolecular Hydrogen Bonding
The nature of the intramolecular hydrogen bond in the enol form of this compound—whether it resides in a single-well or a double-well potential—has been a subject of significant investigation. acs.orgacs.org The Isotopic Perturbation of Equilibrium (IPE) NMR method provides a definitive answer to this question. acs.orgacs.orgnih.gov
This technique involves the strategic substitution of an atom with one of its isotopes, typically deuterium (B1214612) for hydrogen, which perturbs the equilibrium between the two tautomers. nih.gov In the case of this compound, monodeuteration at the α-carbon (the carbon bearing the phenyl group) lifts the degeneracy of the two otherwise equivalent enol tautomers. acs.orgnih.gov
If the hydrogen bond were symmetric (a single-well potential), isotopic substitution would result in only a small, temperature-independent isotope shift. acs.org However, experimental evidence from both ¹H and ¹³C NMR spectroscopy reveals a large, downfield, and temperature-dependent equilibrium isotope shift for this compound-α-d in both CDCl₃ and pyridine-d₅. acs.orgacs.org This observation unequivocally demonstrates that the intramolecular hydrogen bond is asymmetric, existing in a double-well potential with the proton rapidly shuttling between the two oxygen atoms. acs.orgacs.orgscispace.com This corresponds to the presence of two distinct, rapidly equilibrating tautomers. acs.orgacs.org
The magnitude of the equilibrium isotope shift can be used to estimate the energy difference between the two tautomers, which arises from the different zero-point energies of the C-H and C-D bonds in the enol and aldehyde forms. nih.gov
Table 2: Key Findings from Isotopic Perturbation of Equilibrium NMR Studies of this compound
| Parameter | Observation | Conclusion |
| Equilibrium Isotope Shift (¹H and ¹³C NMR) | Large, downfield, and temperature-dependent. acs.orgacs.org | The intramolecular hydrogen bond is asymmetric (double-well potential). acs.orgacs.org |
| Tautomeric Equilibrium | Exists between two rapidly interconverting tautomers. acs.orgacs.org | The enol form is a dynamic system, not a static, symmetric structure. acs.orgacs.orgscispace.com |
| Effect of Deuteration | Lifts the degeneracy of the two enol tautomers. acs.orgnih.gov | Allows for the direct observation and quantification of the asymmetry. nih.gov |
Raman and Ultraviolet (UV) Spectroscopy for Solution-Phase Structural Analysis and Equilibria
Raman and UV spectroscopy offer complementary information to NMR for analyzing the structure and equilibria of this compound in solution.
Raman spectroscopy probes the vibrational modes of a molecule. renishaw.com The stretching frequencies of the C=O and C=C bonds in the keto and enol forms of this compound, respectively, would give rise to distinct bands in the Raman spectrum. The strong intramolecular hydrogen bond in the enol form can also influence the vibrational frequencies of the involved functional groups. While specific Raman data for this compound is not extensively detailed in the provided results, the technique is generally well-suited for studying such systems. americanpharmaceuticalreview.comosti.gov
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.edulibretexts.org The enol and keto tautomers of this compound are expected to have different absorption maxima (λ_max) due to differences in their electronic structures, particularly the extent of conjugation. encyclopedia.pub The π → π* transitions in the conjugated enol system typically occur at longer wavelengths compared to the n → π* transitions of the isolated carbonyl groups in the keto form. uomustansiriyah.edu.iq By monitoring the absorbance at different wavelengths, it is possible to study the tautomeric equilibrium and how it is affected by factors such as solvent polarity. rsc.orguomustansiriyah.edu.iq For instance, polar solvents can influence the position of absorption bands. uomustansiriyah.edu.iq
Table 3: Expected Spectroscopic Features for the Tautomers of this compound
| Spectroscopic Technique | Tautomer | Expected Feature |
| Raman | Keto | C=O stretching vibration |
| Raman | Enol | C=C and C-O stretching vibrations, potentially altered by H-bonding |
| UV-Vis | Keto | n → π* transition at shorter wavelength |
| UV-Vis | Enol | π → π* transition at longer wavelength due to conjugation |
Mechanistic Investigations of 2 Phenylmalonaldehyde Reactivity
Role as a Versatile 1,3-Biselectrophile in Cascade and Cyclization Reactions
The defining characteristic of 2-phenylmalonaldehyde in synthetic chemistry is its function as a 1,3-biselectrophile. The two aldehyde groups, separated by a single carbon, can react sequentially with nucleophiles, making it an ideal component for cascade and cyclization reactions. Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org20.210.105 This approach is highly efficient, offering atom economy and reducing waste. 20.210.105
2-Aryl malondialdehydes are recognized as effective 1,3-biselectrophiles in [3+3] cycloaddition reactions for the synthesis of six-membered heterocycles. rhhz.net For example, in Lewis acid-catalyzed reactions, this compound can react with 1,3-binucleophiles like β-keto amides or 2-naphthols to construct functionalized 2-pyridinones and 4H-chromenes, respectively. rhhz.net The reaction is believed to proceed in a stepwise manner, initiated by the reaction of the nucleophile with one aldehyde, followed by an intramolecular cyclization involving the second aldehyde group. rhhz.net These transformations benefit from broad substrate scope and good functional group tolerance, making them attractive synthetic protocols. rhhz.net
The ability to engage in such cascade processes makes this compound a powerful tool for the rapid assembly of complex molecular architectures from simple precursors. wikipedia.org20.210.105
Catalytic Effects and Reaction Condition Optimization
The optimization of reaction conditions is crucial for controlling the outcome and efficiency of reactions involving this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reactant concentrations. beilstein-journals.org
Catalyst Screening: The choice of catalyst is paramount, especially in cascade reactions. For reactions involving this compound, both acid and base catalysis can be employed.
Acid Catalysts: Lewis acids and Brønsted acids are effective in activating the aldehyde groups toward nucleophilic attack. For instance, in related oxidative rearrangement reactions, dl-10-camphorsulfonic acid (dl-CSA) has been shown to be a highly effective catalyst, providing high yields. rsc.org
Base Catalysts: In condensation reactions, bases can be used to generate the nucleophilic species (e.g., an enolate from a β-keto amide) that initiates the cascade. rhhz.net
Solvent Effects: The solvent can significantly influence reaction rates and selectivity. In nucleophilic aromatic substitution (SNAr) reactions, which share mechanistic features with some reactions of this compound, solvent polarity is known to affect regioselectivity. whiterose.ac.uk For reactions involving this compound, solvents such as ethyl acetate (B1210297), chloroform (B151607), and toluene (B28343) are commonly used. Ethyl acetate has been found to be optimal for achieving high yields in certain related preparations. rsc.org
Temperature and Concentration: Temperature control is essential for managing reaction kinetics and preventing side reactions. Many reactions with this compound precursors can be conducted at room temperature. Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and product stability. rsc.org Reactant concentration is another variable that can be fine-tuned to maximize yield. rsc.org
The table below presents a summary of parameters often optimized for reactions involving malondialdehyde derivatives.
| Parameter | Variable | Example/Effect | Source(s) |
| Catalyst | dl-10-camphorsulfonic acid (CSA) | 0.1 equivalents can lead to yields up to 97% in related reactions. | rsc.org |
| Solvent | Ethyl Acetate (EA) | Found to be an optimal solvent for high yields in related syntheses. | rsc.org |
| Temperature | Room Temperature (18°C) | Sufficient for high-yield transformations in optimized systems. | rsc.org |
| Concentration | 0.05 M - 0.1 M | Optimal concentration range for achieving high yields in specific reactions. | rsc.org |
Systematic optimization, often aided by Design of Experiments (DoE) methodologies, allows for the efficient identification of the best reaction conditions to maximize yield and selectivity for a desired product. nih.gov
Tautomerism and Intramolecular Hydrogen Bonding Dynamics
Detailed Analysis of Enolal Tautomerism and Configurational Isomerism
2-Phenylmalonaldehyde primarily exists as its enol tautomer, a structural isomer characterized by a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. This enolic form is stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring.
A pivotal study utilizing the nuclear magnetic resonance (NMR) method of isotopic perturbation has provided conclusive evidence for the nature of this tautomerism. By introducing deuterium (B1214612) at the aldehydic positions, researchers have demonstrated that the intramolecular hydrogen bond in the enol of this compound is asymmetric. This asymmetry is a definitive indicator of a double-well potential for the hydrogen atom, meaning it is not centrally located between the two oxygen atoms but rather closer to one, rapidly exchanging between two equivalent positions. This dynamic process results in the existence of two distinct, rapidly equilibrating enol tautomers. nih.gov
The presence of the phenyl group at the central carbon atom (C2) is crucial in influencing this equilibrium. While direct comparisons with unsubstituted malonaldehyde are complex, computational studies on related substituted malonaldehydes suggest that the electronic nature of the substituent at the C2 position can significantly impact the stability of the enol form and the energy barrier of the proton transfer.
Characterization of Asymmetry and Dynamics of Intramolecular Hydrogen Bonds
The intramolecular hydrogen bond in this compound is a defining feature, dictating its structure and reactivity. The aforementioned NMR isotopic perturbation study confirmed the asymmetric nature of this bond. This was evidenced by the observation of a large, downfield, and temperature-dependent equilibrium isotope shift in both ¹H and ¹³C NMR spectroscopy. nih.gov
An equilibrium isotope shift is the change in the time-averaged chemical shift of a nucleus upon isotopic substitution at a remote site that is in equilibrium with the observed site. In the case of this compound, deuteration of one of the aldehydic positions perturbs the tautomeric equilibrium, leading to a measurable change in the chemical shifts of the protons and carbons involved in the hydrogen-bonded ring. The magnitude and temperature dependence of this shift provide strong evidence for a dynamic equilibrium between two asymmetric tautomers rather than a single, symmetric structure. nih.gov
Solvent Effects on Tautomeric Equilibria and Proton Transfer Processes
The surrounding solvent environment plays a critical role in influencing the delicate balance of the tautomeric equilibrium and the dynamics of the proton transfer in this compound. The polarity and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over the other and can also affect the rate of interconversion.
The key NMR study on this compound was conducted in deuterated chloroform (B151607) (CDCl₃) and pyridine-d₅, indicating the importance of the solvent in these investigations. nih.gov While the specific equilibrium constants in these solvents were not detailed in the available abstract, general principles of solvent effects on tautomerism can be applied.
In non-polar, aprotic solvents, the intramolecular hydrogen bond is expected to be the dominant interaction, favoring the chelated enol form. In more polar or protic solvents, intermolecular hydrogen bonding between the solvent and the solute can occur. This can lead to a disruption of the intramolecular hydrogen bond and potentially shift the equilibrium. For instance, solvents with high hydrogen-bond-donating or -accepting abilities can compete for the hydrogen bond, thereby altering the stability of the enol tautomer.
Computational studies on similar β-dicarbonyl compounds, such as 3-phenyl-2,4-pentanedione (B1582117), have shown that the energy barrier for the tautomeric equilibrium is influenced by the solvent. In this related molecule, the calculated barrier heights for the keto-enol tautomerization were found to vary in different solvents, including water, methanol, carbon tetrachloride, and cyclohexane. These findings underscore the significant role of the solvent in modulating the kinetics of proton transfer.
Table 1: Calculated Tautomerization Barrier Heights for 3-Phenyl-2,4-pentanedione in Various Solvents
| Solvent | Dielectric Constant (ε) | Barrier Height (kcal/mol) |
| Gas Phase | 1.0 | 30.61 |
| Cyclohexane | 2.0 | 30.82 |
| Carbon Tetrachloride | 2.2 | 30.84 |
| Methanol | 32.7 | 31.23 |
| Water | 78.4 | 31.26 |
Note: This data is for the related compound 3-phenyl-2,4-pentanedione and is included to illustrate the general trend of solvent effects on the tautomerization barrier in a phenyl-substituted β-dicarbonyl system.
The trend observed in the table suggests that more polar solvents can slightly increase the energy barrier for the proton transfer process in this type of system. This is likely due to the stabilization of the more polar transition state by the solvent molecules. It is reasonable to infer that a similar, albeit quantitatively different, effect would be observed for this compound.
Computational Chemistry and Theoretical Modeling of 2 Phenylmalonaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.gov DFT methods are used to determine the ground-state electronic structure and, consequently, the equilibrium molecular geometry of 2-phenylmalonaldehyde. By solving the Kohn-Sham equations, DFT provides information on electron density distribution, molecular orbitals, and other key electronic properties. nih.gov
Geometry optimization is a primary application of DFT, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. greeley.org For this compound, this involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The B3LYP hybrid functional combined with Pople-style basis sets, such as 6-311++G(d,p), is commonly employed for such optimizations, as it has been shown to reliably reproduce experimental structures for a wide range of organic compounds. nih.govnih.govajchem-a.com The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. scispace.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ajchem-a.com
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C=O | 1.245 | O-C-C | 121.5 |
| C-O | 1.350 | C-C-C (malonaldehyde) | 118.0 |
| C-C (malonaldehyde) | 1.410 | C-C-Ph | 120.5 |
| C-C (phenyl) | 1.395 (avg.) | H-O-C | 105.0 |
| C-H (aldehyde) | 1.100 | C-C-H (phenyl) | 120.0 (avg.) |
| C-H (phenyl) | 1.084 (avg.) | O---H (intramolecular) | 155.0 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, a task that is often experimentally challenging. rsc.org For this compound, DFT calculations can be used to explore various reaction mechanisms, such as its synthesis or subsequent transformations. This involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. Locating a TS is a complex computational task that involves optimization algorithms designed to find a first-order saddle point. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical parameter for determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. nih.gov For instance, in a condensation reaction to form a derivative of this compound, DFT can model the stepwise mechanism, calculating the energies of protonation, nucleophilic attack, and dehydration steps to provide a comprehensive understanding of the reaction's progress. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State (TS) | Maximum energy point along the reaction coordinate | +25.5 |
| Intermediate | A stable species formed during the reaction | -5.2 |
| Products | Final materials | -15.0 |
Simulation of Tautomeric Equilibria and Energy Barriers for Proton Transfer
This compound, like its parent compound malonaldehyde, is a classic system for studying intramolecular proton transfer and tautomerism. The molecule exists in a dynamic equilibrium between two equivalent enol forms, with a proton shuttling between the two oxygen atoms through a symmetric transition state. Computational simulations are exceptionally well-suited to quantify the energetics of this process. nih.gov
DFT calculations can accurately model the potential energy surface for the proton transfer. By optimizing the geometry of the stable enol tautomer and the C2v symmetric transition state, the energy barrier for the proton transfer can be precisely calculated. arxiv.org This barrier is a key determinant of the rate of tautomerization. Studies on malonaldehyde have shown that the choice of DFT functional and basis set is crucial for obtaining an accurate barrier height. nih.gov
Molecular dynamics (MD) simulations, using forces derived from quantum mechanical calculations (ab initio MD), can be used to simulate the dynamic process of proton transfer. These simulations can reveal the mechanism of the transfer, which can occur via thermal activation over the barrier or through quantum mechanical tunneling. nih.gov For molecules like malonaldehyde, tunneling plays a significant role, especially at low temperatures, as the proton is light enough to penetrate the energy barrier. arxiv.org The simulations can also elucidate the influence of the solvent on the tautomeric equilibrium and the dynamics of the proton transfer, showing how solute-solvent interactions can alter the shape and height of the potential energy barrier. nih.gov
| Structure | Point Group | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Enol Tautomer | C_s | 0.0 | Stable equilibrium structure |
| Transition State | C_2v | +4.5 | Energy barrier for intramolecular proton transfer |
Van der Waals Density-Functional Theory (vdW-DFT) for Condensed Phase Properties
While standard DFT functionals (like B3LYP) are effective for describing covalent interactions within a molecule, they often fail to accurately capture the weak, non-covalent interactions, such as van der Waals (vdW) forces. aps.org These forces are crucial for describing the behavior of molecules in the condensed phase (liquids and solids), where intermolecular interactions govern properties like crystal packing, density, and binding energies. aps.orgrsc.org
To address this limitation, various correction schemes have been developed, leading to what is known as vdW-DFT. These methods add a term to the standard DFT energy to account for the long-range dispersion forces. Popular methods include the Grimme (D2, D3) corrections and fully non-local functionals like vdW-DF. aps.orgrsc.org
For this compound, vdW-DFT is essential for accurately modeling its properties in the solid state. For example, predicting the crystal structure requires an accurate description of the intermolecular forces, including hydrogen bonding and π-stacking between the phenyl rings, which hold the molecules together in the lattice. vdW-DFT calculations can be used to compute lattice energies, predict crystal packing arrangements, and calculate bulk properties like compressibility. aps.org In solution, these methods are important for studying solute-solvent interactions and can improve the accuracy of predicted properties such as the heat of vaporization and solvation free energies. chemrxiv.org The application of vdW-DFT thus extends the predictive power of computational chemistry from single molecules to bulk materials. manchester.ac.uk
Applications in Advanced Materials Science and Condensed Matter Physics
Development of Molecular Ferroelectrics and Antiferroelectrics Utilizing 2-Phenylmalonaldehyde Crystalline Systems
This compound (PhMDA) has been identified as a significant single-component molecular ferroelectric. bu.edu This class of materials is of particular interest for applications in flexible electronics, energy harvesting, and medical devices due to their low cost, light weight, and generally metal-free composition. frontiersin.orgfrontiersin.org PhMDA stands out with a relatively high Curie temperature of around 400 K. bu.edu
In addition to its ferroelectric characteristics, PhMDA single crystals with canted dipoles can behave as amphoteric dielectrics. This means they can exhibit either a single or a double polarization hysteresis loop, depending on the direction of the applied external electric field. This behavior is indicative of the presence of both ferroelectric and antiferroelectric-like states within the material. The ability to exhibit both types of ordering makes PhMDA a versatile candidate for the development of advanced memory and switching devices.
The spontaneous polarization in this compound has been reported to be in the range of 5 to 10 μC/cm². bu.edu This high value, for an organic material, further underscores its potential as a viable alternative to traditional inorganic ferroelectrics in certain applications.
Investigation of Polarization Switching Mechanisms in Crystalline Solids
The mechanism of polarization switching in this compound is a key area of investigation for its application in ferroelectric devices. The process is intimately linked to the dynamics of proton transfer across the hydrogen bonds within the crystal lattice. frontiersin.org First-principles density functional theory (DFT) has been employed to understand the intricacies of this mechanism. frontiersin.org
Studies have revealed that PhMDA crystals can exhibit different ferroelectric phases that are electrically interconvertible. This suggests a complex energy landscape with multiple stable or metastable polarization states. The switching between these states is what gives rise to the observable ferroelectric hysteresis. The presence of canted dipoles in the crystal structure is a crucial feature that influences the nature of this switching, allowing for the appearance of both single (ferroelectric) and double (antiferroelectric-like) hysteresis loops.
The dynamics of the hydrogen bonds, particularly the OH stretching modes, play a significant role in the polarization switching process. frontiersin.org The splitting between the longitudinal optical (LO) and transverse optical (TO) normal modes, a measure of their contribution to the dynamical effective charge, has been calculated for PhMDA. The OH stretching modes around 2,200 cm⁻¹ show a notable LO-TO splitting of approximately 100 cm⁻¹, indicating their substantial contribution to the ferroelectricity of the material. frontiersin.org
Design Principles for Organic Electronic Materials Based on Hydrogen-Bonded Architectures
The study of this compound contributes to the broader understanding of design principles for hydrogen-bonded organic electronic materials. The performance of such materials is highly dependent on the molecular packing and the nature of the intermolecular interactions.
The relationship between the crystal structure of this compound and its electrical properties is a prime example of structure-property relationships in self-assembled systems. The arrangement of molecules in the solid state, dictated by hydrogen bonding and other non-covalent interactions, determines the macroscopic ferroelectric and piezoelectric response.
In hydrogen-bonded organic frameworks, the judicious selection of hydrogen-bonding motifs, often reinforced by other weak intermolecular interactions like π–π stacking and van der Waals forces, is a key design strategy. nsf.gov These interactions collectively govern the self-assembly process and the final architecture of the material, which in turn dictates its electronic and optical properties. rsc.org For instance, the formation of one-dimensional molecular chains through hydrogen bonding is a common motif that can be further organized into porous frameworks. nsf.gov While specific studies on the self-assembly of this compound into complex architectures for organic electronics are still emerging, the principles derived from related systems are highly applicable. The stability and functionality of such self-assembled systems are critically dependent on the strength and directionality of the hydrogen bonds. nih.gov
A direct consequence of the non-centrosymmetric crystal structure required for ferroelectricity is the presence of piezoelectricity. Good ferroelectrics are often good piezoelectrics, and this compound is no exception. bu.edu The electromechanical coupling in this material is intrinsically linked to its spontaneous polarization and dielectric susceptibility. bu.edu
First-principles calculations have been used to predict the piezoelectric properties of PhMDA. The lattice dynamics, particularly the vibrational modes of the hydrogen-bonded malondialdehyde units, are central to its piezoelectric response. frontiersin.org The strain induced by an applied electric field, or conversely, the polarization generated by mechanical stress, is mediated by the collective behavior of the hydrogen-bonded network. While comprehensive experimental data on the full piezoelectric tensor of this compound is not yet widely available, theoretical studies provide valuable insights into its potential performance.
Below is a table of calculated properties for this compound based on available research.
| Property | Calculated Value | Reference |
| Spontaneous Polarization (Ps) | 5 - 10 µC/cm² | bu.edu |
| Curie Temperature (Tc) | ~400 K | bu.edu |
| LO-TO Splitting (OH stretch) | ~100 cm⁻¹ | frontiersin.org |
Note: The values presented are based on theoretical calculations and early experimental findings and may be subject to refinement with further research.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies and Sustainable Synthesis
Future research into the synthesis of 2-phenylmalonaldehyde and its derivatives is increasingly focused on developing novel, efficient, and environmentally sustainable methodologies. Traditional synthetic routes often involve harsh conditions, limiting their scope and alignment with modern green chemistry principles.
A promising avenue for exploration is the application of the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) organic-chemistry.orgjk-sci.comijpcbs.com. The mechanism involves the in-situ formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then reacts with an activated substrate chemistrysteps.comwikipedia.org. For the synthesis of this compound, this could involve the diformylation of a suitable phenylacetic acid derivative. The Vilsmeier reagent is a weaker electrophile than those used in traditional Friedel-Crafts acylations, making it particularly suitable for activated aromatic systems chemistrysteps.com.
However, to align with contemporary standards, future work must integrate principles of sustainable synthesis. This involves moving beyond chlorinated solvents and stoichiometric reagents towards greener alternatives. Key areas for development include:
Catalytic Approaches: Developing catalytic versions of formylation reactions would reduce waste and improve atom economy. For instance, methods using catalytic amounts of activators or exploring metal-free conditions are highly desirable mdpi.com. A one-step catalytic oxidation, similar to the TEMPO-catalyzed synthesis of 2-bromomalonaldehyde (B19672) from 2-bromo-1,3-propanediol, could provide a blueprint for a milder, more efficient synthesis of substituted malonaldehydes google.com.
Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like deep eutectic solvents (DES) could significantly improve the sustainability of the synthesis. DES are biodegradable, have low toxicity, and can be recycled, offering a greener reaction medium rsc.org.
By focusing on these areas, researchers can develop synthetic pathways to this compound that are not only novel but also economically and environmentally sustainable.
Development of Advanced Catalytic Systems for this compound Transformations
The bifunctional nature of this compound, with its two aldehyde groups and an activated phenyl ring, makes it an ideal substrate for exploring advanced catalytic transformations. Future research will likely focus on developing selective and efficient catalytic systems to modify this versatile scaffold.
Emerging catalytic technologies that could be applied to this compound include:
Photoredox Catalysis: This rapidly advancing field uses visible light to drive chemical reactions, enabling transformations under exceptionally mild conditions sigmaaldrich.com. Photoredox catalysis could be employed for various reactions, such as the difunctionalization of alkenes using this compound as a building block or for C-H functionalization of its phenyl ring mdpi.com. The use of light as a traceless reagent aligns well with green chemistry principles sigmaaldrich.com.
Transition Metal Catalysis: Palladium- and ruthenium-catalyzed reactions offer powerful tools for C-H activation and cross-coupling. A pyridine-directing group strategy, for example, could be used to selectively functionalize the ortho position of the phenyl ring in this compound derivatives nih.gov. Cationic ruthenium complexes have proven effective in the oxidative C-H coupling of phenols with aldehydes, a strategy that could be adapted for intramolecular cyclizations or intermolecular reactions involving this compound nih.gov.
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for asymmetric synthesis and other transformations. Organocatalysts could be designed to selectively activate one of the aldehyde groups in this compound, enabling controlled, stepwise reactions to build molecular complexity nih.gov.
Cooperative Catalysis: Systems that combine multiple catalytic modes, such as the use of Brønsted acids with hydrogen-bond donors like hexafluoroisopropanol (HFIP), can activate otherwise unreactive substrates. Such cooperative systems could enhance the electrophilicity of the aldehyde groups in this compound, facilitating reactions like Friedel-Crafts-type additions to electron-deficient arenes chemrxiv.org.
The development of these advanced catalytic systems will unlock the full synthetic potential of this compound, enabling the creation of novel complex molecules for applications in medicine and materials science.
Integration of High-Throughput Computational Screening and Experimental Validation for Material Discovery
A significant emerging area is the use of computational chemistry to accelerate the discovery of new materials derived from this compound. High-throughput computational screening allows researchers to evaluate the potential properties of thousands of virtual compounds before committing to their synthesis and experimental testing nih.govchemicalbook.com.
This data-driven approach involves several key steps:
Library Generation: A virtual library of candidate molecules is created by computationally modifying the this compound scaffold with a wide variety of functional groups.
Property Prediction: Using quantum-mechanical and machine learning models, the electronic, optical, and physical properties of each molecule in the library are calculated. This could include predicting properties relevant to organic electronics, nonlinear optics, or polymer science.
Screening and Identification: The vast dataset of predicted properties is automatically screened to identify a small number of "hit" candidates with the desired characteristics for a specific application chemrxiv.org.
Experimental Validation: The most promising candidates identified through screening are then synthesized and their properties are experimentally measured to validate the computational predictions nih.gov.
This synergistic integration of artificial intelligence, cloud computing, and traditional physics-based models can dramatically reduce the time and resources required for materials discovery nih.gov. For example, by screening derivatives of this compound, it may be possible to identify novel compounds with high thermal stability, specific absorption spectra, or unique solid-state packing, making them suitable for use in advanced polymers or electronic devices. This "materials genome" approach represents a paradigm shift from traditional, intuition-driven research to a more systematic and efficient method for discovering functional materials chemrxiv.org.
Further Investigation into the Fundamental Nature of Hydrogen Bonding in Complex Organic Systems
Malonaldehyde is a classic model system for studying intramolecular hydrogen bonds and the phenomenon of proton transfer. The presence of the phenyl group in this compound introduces additional electronic and steric factors that can modulate these fundamental interactions, making it a compelling target for future physical organic chemistry research.
Key research questions to be addressed include:
Substituent Effects on Hydrogen Bond Strength: Systematic studies on derivatives of this compound, with various electron-donating and electron-withdrawing groups on the phenyl ring, can provide deeper insight into how remote electronic perturbations influence the strength and geometry of the intramolecular hydrogen bond. Computational studies have shown that substituents on the central carbon atom of the malonaldehyde skeleton significantly impact hydrogen bond length and the energy barrier for proton transfer organic-chemistry.org.
Resonance-Assisted Hydrogen Bonding (RAHB): The hydrogen bond in malonaldehyde is a paradigmatic example of RAHB, where π-electron delocalization enhances bond strength jk-sci.comchemistrysteps.com. Investigating how the phenyl group's conjugation with the enol system in this compound affects this resonance assistance is a crucial area for further study.
Quantum Tunneling: In derivatives like 2-chloromalonaldehyde, hydrogen tunneling through the potential energy barrier has been observed spectroscopically at low temperatures sigmaaldrich.com. Investigating whether similar quantum tunneling effects are prominent in this compound and how they are influenced by the phenyl rotor could provide valuable data for understanding the dynamics of proton transfer in complex environments.
These investigations, combining high-level computational chemistry with advanced spectroscopic techniques, will continue to refine our understanding of the subtle forces that govern molecular structure and reactivity in complex organic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Phenylmalonaldehyde, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves aldol condensation or oxidation of phenyl-substituted precursors. For example, in a 1-mmol scale reaction, this compound (156 mg) was used as a precursor in a pyrazole synthesis, achieving an 82% yield under room-temperature conditions with purification via reversed-phase chromatography . Optimization parameters include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (ambient vs. reflux), and catalyst selection (e.g., acid/base catalysts). Systematic variation of these factors, coupled with real-time monitoring via TLC or HPLC, can identify yield-maximizing conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde and phenyl group positions. Infrared (IR) spectroscopy can identify carbonyl stretching vibrations (~1757 cm⁻¹ for aldehydes) and aromatic C-H bends . High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. For purity, gas chromatography (GC) or HPLC with UV detection is recommended, ensuring ≥95% purity for reproducible research applications .
Q. How does this compound’s reactivity compare to structurally similar aldehydes in organic synthesis?
- Methodological Answer : Comparative studies with analogs like 2-Phenylpropionaldehyde (IFRA Standard) reveal that electron-withdrawing substituents (e.g., fluorine in 2-(2-Fluoro-4-methylphenyl)acetaldehyde) enhance electrophilicity, accelerating nucleophilic additions . For this compound, the conjugated α,β-unsaturated aldehyde system increases susceptibility to Michael additions. Reactivity can be quantified via kinetic studies under controlled pH and solvent conditions, using UV-Vis spectroscopy to track reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer : Discrepancies in stability data often arise from differences in sample preparation (e.g., solvent residues) or storage protocols (e.g., exposure to light/air). To address this:
- Conduct accelerated stability studies under controlled humidity, temperature (4°C vs. -20°C), and inert atmospheres (N₂ vs. air).
- Use LC-MS to identify degradation products (e.g., oxidation to carboxylic acids).
- Apply meta-analysis frameworks to compare datasets, prioritizing studies with documented purity levels and standardized storage conditions .
Q. What mechanistic insights govern this compound’s role in multi-step syntheses, such as pyrazole derivatives?
- Methodological Answer : In pyrazole formation, this compound acts as a bis-electrophile, reacting with hydrazines via tandem condensation and cyclization. Mechanistic studies using isotopic labeling (e.g., ¹⁵N-labeled hydrazines) and in-situ IR spectroscopy can track intermediate enol formation. Computational methods (DFT calculations) further elucidate transition states and regioselectivity, particularly in asymmetric substitutions .
Q. How do steric and electronic effects influence this compound’s selectivity in cross-coupling reactions?
- Methodological Answer : Steric hindrance from the phenyl group can limit accessibility to the aldehyde group, favoring reactions at the α-position. Electronic effects are probed via Hammett plots, comparing reaction rates with para-substituted phenyl analogs (e.g., -NO₂ vs. -OCH₃). Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require ligand optimization (e.g., bulky phosphines) to mitigate deactivation by the aldehyde moiety .
Q. What strategies ensure reproducibility in biological studies involving this compound’s enzyme interactions?
- Methodological Answer : Standardize enzyme source (e.g., recombinant vs. wild-type), buffer composition (pH 7.4 PBS), and inhibitor concentrations. Use fluorescence quenching assays to quantify binding constants (Kd) and molecular docking simulations to predict binding sites. Cross-validate findings with orthogonal techniques like surface plasmon resonance (SPR) .
Data Analysis and Reporting Guidelines
- Handling Contradictions : Apply triangulation by combining experimental data (e.g., kinetic studies), computational models, and literature meta-analyses .
- Reproducibility : Document all synthetic steps, including solvent batches and purification gradients, adhering to ICMJE standards for chemical reporting .
- Uncertainty Quantification : Report confidence intervals for yield measurements and statistical significance (p-values) in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
